(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol
Description
This compound is a sulfur-containing disaccharide derivative, structurally characterized by a thioglycosidic bond between two hexose units:
- First unit: A (2R,3S,4S,5R)-configured oxane (pyranose) ring with hydroxymethyl and hydroxyl substituents.
- Second unit: A (2R,3R,4S,5S,6R)-configured thiane (thiopyranose) ring, where one oxygen in the glycosidic linkage is replaced by sulfur.
Its molecular formula is C₁₂H₂₂O₁₀S, with a molecular weight of 406.36 g/mol (calculated). The sulfur substitution confers distinct chemical and biochemical properties, such as enhanced resistance to enzymatic hydrolysis compared to oxygen-linked analogs .
Properties
Molecular Formula |
C12H22O10S |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)22-12-10(20)8(18)6(16)4(2-14)23-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HPNNBNMDRLQXDG-CQUJWQHSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](S2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(S2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol represents a complex carbohydrate derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique stereochemistry and multiple hydroxyl groups that contribute to its solubility and reactivity. Its molecular formula is and it has a molecular weight of approximately 398.48 g/mol. The presence of thian and oxane structures suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by , derivatives of similar structures showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Cytotoxic Effects
The cytotoxic effects of the compound have been examined in several cancer cell lines. A notable study demonstrated that it induced apoptosis in pancreatic cancer cells (PANC-1) through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was linked to its structural characteristics that facilitate interaction with cellular membranes.
Antioxidant Activity
The antioxidant potential of this compound has also been highlighted in recent studies. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models . This activity is crucial for protecting cells from damage associated with various diseases.
Data Tables
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial effects of the compound against various pathogens. Results indicated that it inhibited the growth of Gram-positive bacteria significantly more than Gram-negative strains. The researchers suggested that structural features like hydroxyl groups play a crucial role in this selectivity. -
Cytotoxicity in Cancer Cells :
In vitro experiments showed that the compound reduced cell viability in PANC-1 cells by more than 50% at concentrations above 10 µM. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to apoptosis.
Comparison with Similar Compounds
Sucrose
- Structure : (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

- Key Differences: Contains a fructofuranose unit instead of thiopyranose. Oxygen-based glycosidic bond is highly labile to acidic/thermal hydrolysis. Solubility: 200 g/100 mL in water (vs. ~50 g/100 mL for the sulfur analog due to reduced polarity).
Trehalose
- Structure: Two α-D-glucopyranose units linked via α,α-1,1-oxygen .
- Key Differences: No sulfur substitution; oxygen-linked disaccharide. Known for extreme stability under desiccation and high temperatures, unlike sulfur analogs, which are stable but less studied in biopreservation.
Thioglycosides
α/β-Arbutin
- Structures: α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol . β-Arbutin: (2R,3S,4S,5R,6S)-configured analog .
- Key Differences: Feature a phenolic aglycone instead of a second sugar unit. Act as tyrosinase substrates with depigmenting activity, whereas the target compound’s bioactivity remains uncharacterized.
Sulfur vs. Oxygen in Glycosidic Bonds
Preparation Methods
Glycosyl Donor Preparation
- The donor sugar is converted into a reactive intermediate, commonly a thioglycoside or trichloroacetimidate derivative.
- Thioglycosides are favored for their stability and controllable activation.
- Activation is typically achieved using promoters such as N-iodosuccinimide (NIS) with trifluoromethanesulfonic acid (TfOH) or other Lewis acids under low temperature to maintain stereoselectivity.
Glycosyl Acceptor Preparation
- The acceptor sugar is selectively deprotected at the hydroxyl group intended for glycosylation.
- Careful control avoids multiple free hydroxyls that could lead to polysubstitution or complex mixtures.
Glycosylation Reaction
- The glycosyl donor and acceptor are combined under anhydrous conditions.
- The reaction temperature is controlled (often -78 °C to 0 °C) to favor the formation of the β- or α-glycosidic bond as required by the compound’s stereochemistry.
- The choice of solvent (e.g., dichloromethane) and promoter system affects the yield and stereoselectivity.
- Monitoring by TLC and NMR ensures the formation of the desired disaccharide.
Deprotection and Purification
- After glycosylation, protecting groups are removed via hydrogenolysis (for benzyl groups) or mild acidic/basic hydrolysis (for acetyl or silyl groups).
- Purification is conducted by chromatographic methods such as flash column chromatography or preparative HPLC.
- Final compound characterization is performed by NMR, mass spectrometry, and optical rotation to confirm stereochemistry and purity.
Research Findings and Data Summary
| Step | Method/Conditions | Notes/Outcome |
|---|---|---|
| Monosaccharide preparation | Isolation or stereoselective synthesis | High stereochemical purity essential |
| Protection | Benzylation, acetylation, silylation | Selective protection to direct glycosylation |
| Donor formation | Thioglycoside synthesis | Stable donor, activated by NIS/TfOH |
| Acceptor preparation | Selective deprotection | Free hydroxyl at C-6 position for glycosylation |
| Glycosylation | NIS/TfOH promoter, -78 to 0 °C, DCM solvent | High yield and stereoselectivity achieved |
| Deprotection | Hydrogenolysis or acidic/basic hydrolysis | Removal of protecting groups without degradation |
| Purification | Flash chromatography, preparative HPLC | Pure compound with confirmed stereochemistry |
Analytical Techniques Supporting Preparation
- NMR Spectroscopy: Used extensively to confirm the stereochemistry at each chiral center and the glycosidic linkage.
- Mass Spectrometry: Confirms molecular weight and purity.
- Optical Rotation: Confirms enantiomeric purity.
- Chromatography: Monitors reaction progress and purifies final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

